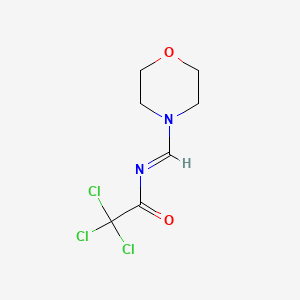
Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- is a chemical compound with a complex structure that includes a trichloroacetamide group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- typically involves the reaction of trichloroacetyl chloride with morpholine in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The morpholine ring can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2,2,2-trichloro-N-(4-methoxyphenyl)-
- Acetamide, 2,2,2-trichloro-
- Acetamide, N-(2,4-dimethylphenyl)-
Uniqueness
Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- is unique due to the presence of both the trichloroacetamide group and the morpholine ring This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds
Properties
CAS No. |
62026-63-5 |
|---|---|
Molecular Formula |
C7H9Cl3N2O2 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(morpholin-4-ylmethylidene)acetamide |
InChI |
InChI=1S/C7H9Cl3N2O2/c8-7(9,10)6(13)11-5-12-1-3-14-4-2-12/h5H,1-4H2 |
InChI Key |
CGTWBFFTMYIZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C=NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















